(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid
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Overview
Description
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from undesired reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid typically involves the protection of the amino group using the Boc group. The process begins with the starting material, which is often an amino acid or a related compound. The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to avoid racemization of the chiral center.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amino acid.
Scientific Research Applications
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of peptides and other biologically active compounds.
Mechanism of Action
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from undesired reactions, allowing for selective modifications of other functional groups. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((Tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
Uniqueness
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid is unique due to its specific chiral center and the presence of both a hydroxyl and a Boc-protected amino group. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of peptide chemistry.
Properties
CAS No. |
1228548-57-9 |
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Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2S)-2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-4-5-7-9(8)15/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
InChI Key |
CBJVTWUVPXQONY-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
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